Compound Description: This compound serves as a crucial intermediate in synthesizing small molecule anticancer drugs. []
Relevance: While this compound shares the urea functionality with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, it diverges significantly in its core structure. The presence of a nitropyridine group instead of the benzhydryl and oxoindoline moieties in the target compound highlights a different chemical class. This compound is included due to its role as an important intermediate in anticancer drug development, a field potentially relevant to the target compound.
Compound Description: This compound is a potent and selective FLT3 inhibitor with promising anticancer activity against FLT3-ITD-positive acute myeloid leukemia (AML). []
Relevance: Though this compound features an oxoindoline group similar to 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, it lacks the urea moiety. Its core structure significantly differs due to the presence of a pyrrole ring and a propanamide side chain. The compound is included because both it and the target compound exhibit potential anticancer properties.
Compound Description: This compound acts as a bacterial gyrase and/or topoisomerase IV inhibitor, making it potentially useful for treating bacterial infections. []
Relevance: Although this compound contains a urea group like 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, its structure is considerably different. It features a benzimidazole core with a fluorinated benzene ring and a tetrahydrofuran substituent, contrasting with the benzhydryl and oxoindoline groups in the target compound. This compound is included due to its potential therapeutic application, as exploring various pharmacological targets might be relevant for understanding the target compound's potential.
Compound Description: This compound, like the "6-Fluoro Benzimidazolyl Urea Compound," inhibits bacterial gyrase and/or topoisomerase IV, indicating potential in treating bacterial infections. []
Relevance: Sharing the urea group with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound diverges considerably in its structure. Its core consists of a benzimidazole moiety with a tetrahydrofuran substituent, lacking the benzhydryl and oxoindoline groups found in the target compound. The inclusion of this compound stems from its potential therapeutic use, as exploring different pharmacological targets might be relevant for understanding the target compound's potential.
Compound Description: This series of compounds act as G protein-gated inwardly-rectifying potassium (GIRK) channel activators and demonstrate improved metabolic stability compared to prototypical urea-based compounds. []
Relevance: While these compounds are not directly comparable to 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, they are included due to their classification as potent and selective GIRK1/2 activators with improved metabolic stability compared to urea-based compounds. This comparison suggests that alternative scaffolds can achieve similar biological activity while potentially offering advantages in terms of metabolic stability.
Compound Description: This specific compound within the N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ether series exhibits potent and selective GIRK1/2 activator properties with enhanced metabolic stability compared to prototypical urea-based compounds. []
Relevance: Although structurally dissimilar to 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound is noteworthy due to its classification as a potent and selective GIRK1/2 activator with improved metabolic stability compared to urea-based compounds. This suggests that exploring alternative scaffolds might lead to compounds with desirable biological activities and improved pharmacokinetic profiles.
Compound Description: This compound serves as a precursor for synthesizing Mannich base isatin derivatives, which exhibit anti-inflammatory and analgesic activities. []
Compound Description: GLPG2938 is a potent S1P2 antagonist, a preclinical candidate for treating idiopathic pulmonary fibrosis (IPF). []
Relevance: Although structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, GLPG2938 shares the urea functional group. This emphasizes the versatility of the urea moiety in medicinal chemistry and its presence in compounds targeting diverse therapeutic areas.
Compound Description: Compound 12a shows promising antiamoebic and antitrichomonal activities and is currently undergoing clinical trials. []
Relevance: While structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, compound 12a is relevant because it highlights the potential of heterocyclic compounds containing a urea moiety to exhibit significant biological activity against parasitic infections. The presence of a nitro group in this compound also suggests potential for exploring the effects of different substituents on the biological activity of the target compound.
Compound Description: This series of compounds was synthesized and tested for acaricidal and herbicidal activities. Although they did not show satisfactory acaricidal activity, some compounds exhibited moderate herbicidal properties. []
Relevance: These compounds, containing a urea group, highlight the diverse applications of this functional group in various chemical classes. Although structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, their exploration underscores the versatility of urea-containing compounds in potentially targeting different biological pathways.
Compound Description: This series of compounds, analogous to their urea counterparts, were synthesized and evaluated for acaricidal and herbicidal properties. While lacking potent acaricidal activity, some compounds displayed moderate herbicidal effects. []
Relevance: These compounds, containing a thiourea group instead of a urea group, emphasize the structural diversity achievable by modifying this functional group while maintaining a similar core structure. Although structurally different from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, they highlight the importance of exploring diverse chemical modifications to unveil potentially valuable biological activities.
Compound Description: This series of compounds was designed and synthesized for evaluation against the MCF-7 breast cancer cell line. Several compounds showed potent activity, with some demonstrating significant VEGFR-2 inhibition and inducing apoptosis in MCF-7 cells. []
Relevance: This series, sharing the 2-oxoindoline moiety with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, highlights the importance of this structural feature in designing compounds with anticancer potential. Although they lack the urea group, their activity against the MCF-7 cell line suggests that modifications around the 2-oxoindoline core can lead to compounds with promising anticancer properties.
Compound Description: This series of compounds, designed and synthesized alongside N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, were evaluated for anticancer efficacy against the MCF-7 breast cancer cell line. While their activity profiles are not extensively described, their inclusion in the study suggests potential for anticancer properties. []
Relevance: Unlike 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this series incorporates a urea moiety linked to a methylimidazothiazole core. This structural difference emphasizes the diverse range of urea-containing compounds that can exhibit anticancer potential. Their inclusion alongside the 2-oxoindoline derivatives further emphasizes the importance of exploring various chemical modifications around key pharmacophores in drug discovery.
Compound Description: This series of compounds was prepared through a simple and efficient three-component reaction involving 2-indolinone, aromatic aldehydes, and urea. [, ]
Compound Description: Synthesized similarly to their urea counterparts, these compounds also result from a three-component reaction involving 2-indolinone, aromatic aldehydes, and thiourea. [, ]
Relevance: These compounds resemble the 1-((Aryl)(2-oxoindolin-3-yl-)methyl)urea derivatives but with a thiourea group instead of a urea group. This modification emphasizes the versatility of modifying the functional group while retaining the core structure, potentially influencing biological activity. Although structurally different from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, they highlight the importance of exploring diverse chemical modifications to uncover potentially valuable biological activities.
Compound Description: LY3009120 acts as a pan-RAF inhibitor with minimal paradoxical activation, displaying activity against BRAF or RAS mutant tumor cells. []
Relevance: Sharing the urea functional group with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, LY3009120 demonstrates the significance of this moiety in designing compounds with anticancer potential. Despite lacking the oxoindoline core, LY3009120's activity against various cancer cell lines suggests that exploring urea-containing compounds with diverse structural motifs might unveil new anticancer agents.
Compound Description: 1-BCP, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, has shown potential in improving endurance capacity and reducing fatigue in mice. []
Relevance: While structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, 1-BCP is included due to its potential in mitigating fatigue. This is relevant as fatigue is a common symptom in various diseases and exploring compounds with potential antifatigue properties might reveal new therapeutic avenues for the target compound.
Compound Description: This series of compounds was synthesized using a green, heterogeneous catalyst in a one-pot, three-component reaction. []
Relevance: Although these compounds are structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, their synthesis highlights the growing importance of green chemistry principles in drug discovery. Developing environmentally friendly synthetic routes for compounds like 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea could be beneficial for future research.
Compound Description: This compound contains an oxoindoline group, and its crystal structure reveals intermolecular hydrogen bonding patterns. []
Relevance: Sharing the oxoindoline moiety with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound emphasizes the significance of this structural feature. Although it lacks the urea group and exhibits a distinct core structure, its presence underscores the importance of understanding the conformational preferences and intermolecular interactions of oxoindoline-containing compounds.
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activities. [, ]
Relevance: These compounds, containing the 2-oxoindolin-3-ylidene moiety present in 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, demonstrate that modifications around this core can lead to molecules with potential antimicrobial properties. Although they lack the urea group and incorporate a thiosemicarbazide linker connected to a substituted thiazole ring, their structural similarity to the target compound and their biological activity make them relevant for comparison.
Compound Description: Compound 18 was investigated for its potential nephroprotective activity in a rat model of glycerol-induced acute kidney damage. The results showed that it exhibited an antiproteinuric effect but did not significantly improve other kidney function parameters. []
Compound Description: This series of compounds was synthesized using microwave irradiation, with some compounds characterized by X-ray crystallography. []
Relevance: These compounds share the urea functional group with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, highlighting the broad utility of this moiety in medicinal chemistry. Although they lack the oxoindoline core and feature a thiadiazole ring, their synthesis using microwave irradiation illustrates a potentially valuable technique for preparing similar compounds.
Compound Description: This series of Biginelli dihydropyrimidines was synthesized and evaluated for antimicrobial and antimalarial activities. []
Relevance: Although structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this series highlights the exploration of diverse heterocyclic scaffolds for discovering new antimicrobial and antimalarial agents. The presence of a piperidine ring in these compounds suggests the potential for exploring similar structural motifs in the context of the target compound.
Compound Description: This compound, characterized by X-ray crystallography, reveals a planar conformation and intermolecular hydrogen bonding patterns. []
Relevance: While structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound highlights the importance of understanding the conformational preferences and intermolecular interactions of urea-containing compounds. This information can be valuable in designing and optimizing the target compound's structure for potential biological activity.
Compound Description: This series of compounds was synthesized and evaluated for anxiolytic activity in comparison to diazepam and gidazepam. The study revealed promising anticonvulsant and anxiolytic properties for some derivatives, suggesting potential for further development as therapeutic agents. []
Relevance: Although structurally dissimilar to 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, these compounds highlight the versatility of urea-containing molecules in targeting the central nervous system. Their evaluation in anxiety and convulsion models suggests that exploring the central nervous system activity of the target compound might be of interest.
Compound Description: This series of 1,2,4-triazolo[4,3-a]-quinoline derivatives was designed and synthesized as potential anticancer agents. In vitro screening against human neuroblastoma and colon carcinoma cell lines revealed significant cytotoxicity for some compounds. []
Relevance: While structurally different from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this series emphasizes the significance of exploring diverse heterocyclic scaffolds in the search for new anticancer agents. The presence of urea groups in these compounds further highlights the versatility of this functional group in medicinal chemistry and its presence in compounds with various biological activities.
Compound Description: This compound, part of a series of triazole and imidazole derivatives, exhibited potent fungicidal activity against Sclerotinia sclerotiorum in in vitro and in vivo experiments. []
Relevance: Sharing the urea functional group with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound highlights the diverse applications of this moiety in different chemical classes. Although structurally distinct due to the presence of a pyrazole ring and a chlorophenyl group, its potent fungicidal activity emphasizes the potential of exploring the biological activity of the target compound against various fungal pathogens.
Compound Description: Similar to its 2-chlorophenyl analog, this compound exhibited potent fungicidal activity against Sclerotinia sclerotiorum, suppressing its growth effectively in both in vitro and in vivo settings. []
Relevance: Sharing the urea functional group with 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound emphasizes the significant role of this moiety in designing compounds with potential antifungal properties. Despite being structurally distinct due to the presence of a pyrazole ring and a fluorophenyl group, its potent fungicidal activity suggests that modifications around the urea core can lead to compounds with diverse biological activities.
Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity OX1R antagonist that has shown potential in attenuating stress-induced hyperarousal without inducing hypnotic effects. []
Relevance: Although structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, Compound 56's activity as an OX1R antagonist highlights the diverse range of pharmacological targets that can be modulated by structurally distinct compounds. This underscores the importance of exploring a wide range of chemical modifications and scaffolds when investigating potential therapeutic applications for the target compound.
Cobalt(II) Chelate of 1-(-5-Hydroxyl-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-One
Compound Description: This cobalt(II) chelate was synthesized and evaluated for its toxicological and biochemical effects in rats. Results indicated potential for liver toxicity upon prolonged administration, but no significant effects on kidney function were observed. []
Relevance: Although structurally unrelated to 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, this study emphasizes the importance of comprehensive toxicological evaluation for any new chemical entity. This is particularly relevant for the target compound as its safety profile remains unknown.
{[Cd(L)(bpbix)]·x(solv)}n (Complex 1)
Compound Description: This stable cadmium metal-organic framework functions as a multiresponsive luminescent biosensor for rapidly detecting hippuric acid, nucleoside phosphates, and Fe3+ in urine and serum. []
Relevance: Although structurally distinct from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, Complex 1 demonstrates the application of metal-organic frameworks in biosensing. This highlights the potential for developing similar systems for detecting the target compound or its metabolites in biological samples.
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It demonstrated significant inhibition of pentagastrin-induced gastric acid secretion in animal models and was selected for clinical investigation for treating gastroesophageal reflux disease (GERD). []
Relevance: While structurally different from 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, YF476 shares the urea functional group. This highlights the presence of urea moieties in compounds targeting various therapeutic areas. Additionally, YF476's successful progression to clinical trials emphasizes the potential of exploring related chemical spaces for discovering new drug candidates.
Compound Description: This series of compounds was synthesized and evaluated as potential CDK2 inhibitors for cancer treatment. Some compounds showed promising inhibitory activity against CDK2 in a biochemical assay. []
Relevance: Although structurally dissimilar to 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, these compounds highlight the importance of exploring diverse heterocyclic scaffolds, such as barbituric and thiobarbituric acids, in the search for novel anticancer agents. This emphasizes the need to consider a broad range of chemical modifications and structural variations when investigating potential therapeutic applications for the target compound.
Compound Description: This series of compounds, derived from febuxostat and incorporating urea or thiourea moieties, was synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Several compounds showed promising results in both assays. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.